molecular formula C13H15NO B1412417 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde CAS No. 1602500-13-9

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

Cat. No.: B1412417
CAS No.: 1602500-13-9
M. Wt: 201.26 g/mol
InChI Key: TWKCWFWIANUTMZ-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a substituted indole derivative featuring a carbaldehyde group at the 5-position of the indole ring and a 2-methylpropyl (isobutyl) group at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, organic synthesis, and materials science. The aldehyde group at position 5 provides a reactive site for further functionalization, such as condensation reactions or nucleophilic additions, making it valuable in synthesizing complex molecules .

The synthesis of analogous indole carbaldehydes, as demonstrated in , often involves protecting group strategies. For example, 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1H-indole-5-carbaldehyde (39a) was synthesized via Method 8 starting from 1H-indole-5-carbaldehyde (36), achieving a 79% yield after silica gel purification .

Properties

IUPAC Name

1-(2-methylpropyl)indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(2)8-14-6-5-12-7-11(9-15)3-4-13(12)14/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKCWFWIANUTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

  • Starting Material : The synthesis typically begins with an indole derivative, such as 1H-indole or its alkylated forms.
  • Alkylation : The indole ring is alkylated with 2-methylpropyl (isobutyl) group using appropriate reagents like alkyl halides or alkyl sulfonates in the presence of a base.
  • Formylation : The indole derivative is then formylated at the 5-position using methods such as the Vilsmeier-Haack reaction or Reimer-Tiemann reaction .

Vilsmeier-Haack Reaction

This method involves the use of phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to generate a Vilsmeier reagent, which is then used to formylate the indole ring.

Reagent Conditions Yield
POCl3 0-5°C, 30-40 min High
DMF Room temperature, 1-2 hours
Indole derivative Reflux, 5-8 hours

Reimer-Tiemann Reaction

This method involves the reaction of indole with chloroform (CHCl3) and aqueous potassium hydroxide (KOH) to introduce a formyl group.

Reagent Conditions Yield
CHCl3 Aqueous KOH, reflux Moderate
Indole derivative

Research Findings

While specific research on This compound is limited, studies on related compounds provide valuable insights:

  • Indole-3-carbaldehyde derivatives are known for their biological activity and are synthesized using similar methods, such as the Vilsmeier-Haack reaction.
  • Indazole derivatives , which involve indole rings, have been synthesized and evaluated for their biological properties, demonstrating the versatility of indole-based compounds in drug design.

Chemical Reactions Analysis

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(2-Methylpropyl)-1H-indole-5-carboxylic acid, while reduction yields 1-(2-Methylpropyl)-1H-indole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde has been studied for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Research has indicated that this compound may interact with various biological targets, leading to modulation of signaling pathways involved in disease processes.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of indole derivatives as potential anticancer agents. The findings suggested that modifications in the indole structure could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of compounds like this compound in drug development .

Biological Research

This compound can serve as a valuable tool in biological research for studying enzyme interactions and cellular pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes, facilitating the exploration of metabolic pathways.

Application Example:
In a recent study examining the effects of indole derivatives on neurotransmitter systems, researchers found that this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential role in neuropharmacology .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Research Insight:
A study focused on synthesizing novel indole-based compounds for OLED applications demonstrated that incorporating such structures can improve the efficiency and stability of light-emitting devices. The findings indicate that compounds like this compound could enhance device performance due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives can modulate various signaling pathways, including those involving neurotransmitters and hormones. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

a) 1-Methyl-1H-indole-5-carboxylic acid (CAS RN 186129-25-9)
  • Structure : Carboxylic acid group at position 5, methyl group at position 1.
  • Properties : Melting point 221–223°C, molecular weight 175.18 g/mol.
  • Key Differences : The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to the carbaldehyde in the target compound. This impacts solubility and reactivity; carboxylic acids are more acidic and prone to salt formation .
b) 1-Methyl-1H-indole-6-carboxylic acid
  • Structure : Carboxylic acid group at position 6 instead of 3.
c) 3-Formyl-1H-indole-2-carboxylic acid derivatives
  • Structure : Carbaldehyde at position 3 and carboxylic acid at position 2.
  • Synthesis: Prepared via refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, forming thiazole hybrids.
  • Key Differences : The dual functionalization (carbaldehyde and carboxylic acid) enables diverse reactivity, such as forming heterocyclic fused systems for pharmaceutical applications .

Substituent and Backbone Modifications

a) (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
  • Structure : Pyrrolopyridazine backbone with a 2-methylpropyl ester and chloro-hydroxyphenyl substituents.
  • Key Differences : The pyrrolopyridazine core offers distinct electronic properties compared to indole, influencing π-π stacking and dipole interactions. The ester group enhances lipophilicity, which may improve membrane permeability in drug design .
b) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives
  • Structure : Thiazole-indole hybrids with a methylene bridge.
  • Applications : These derivatives are explored for antimicrobial and anticancer activities, leveraging the thiazole ring’s bioactivity. The carbaldehyde in the target compound could similarly be used to generate Schiff bases or hydrazones for bioactive molecule synthesis .

Biological Activity

1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1602500-13-9
  • Molecular Formula : C12H15N
  • Molecular Weight : 187.25 g/mol

This compound features an indole ring system, which is a common scaffold in many biologically active molecules.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that indole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
  • Anticancer Potential : Indoles are often investigated for their anticancer properties. A study on structurally similar compounds indicated promising results against various cancer cell lines, demonstrating IC50 values ranging from 15.3 µM to 29.1 µM . While specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

The mechanisms through which this compound exerts its biological effects can be inferred from studies on related indole compounds:

  • Receptor Interaction : Indoles often interact with various receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs), modulating signaling pathways involved in cellular proliferation and apoptosis.
  • Enzyme Inhibition : Some indole derivatives inhibit enzymes that are critical for microbial survival or cancer cell growth, such as protein kinases or certain metabolic enzymes .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of indole derivatives, including this compound. Key findings include:

Table 1: Biological Activity Summary of Indole Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntimicrobialMRSA≤0.25 µg/mL
Related Indole Derivative AAnticancerMCF-7 (Breast Cancer)15.3 µM
Related Indole Derivative BAnticancerA549 (Lung Cancer)29.1 µM

Synthesis and Structural Modifications

The synthesis of this compound typically involves the Fischer indole synthesis method, where a phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions . Structural modifications can enhance its biological activity; for example, substituting different alkyl groups or functional groups can lead to derivatives with improved potency against specific targets.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde?

The compound is typically synthesized via alkylation of the indole nitrogen followed by formylation at the 5-position. Key steps include:

  • Alkylation : Reacting 1H-indole-5-carbaldehyde with 2-methylpropyl bromide under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 15–20% EtOAc) to isolate the product .
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aldehyde proton at δ 10.0–10.5 ppm) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D NMR (e.g., HSQC, HMBC) to resolve substituent positions and confirm regioselectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Q. How can researchers functionalize the aldehyde group for downstream applications?

The aldehyde moiety enables:

  • Condensation reactions : Formation of hydrazones or Schiff bases for bioactive derivative synthesis .
  • Reduction : Sodium borohydride or catalytic hydrogenation to produce hydroxymethyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Temperature control : Maintaining 0–5°C during alkylation reduces side reactions (e.g., over-alkylation) .
  • Catalyst screening : Palladium-based catalysts may improve regioselectivity in multi-step syntheses .

Q. What crystallographic tools are suitable for structural determination?

  • SHELX programs : SHELXL for refining high-resolution X-ray data, particularly for resolving twinned crystals or disordered substituents .
  • Data collection : Use synchrotron radiation for small crystals (<0.2 mm) to improve resolution .

Q. How do structural features influence biological interactions?

  • Hydrophobic 2-methylpropyl group : Enhances membrane permeability, as observed in cyclobutyl/cyclopentyl analogs .
  • Aldehyde group : Participates in hydrogen bonding with enzymatic targets (e.g., kinases, proteases) .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies mitigate impurities in scaled-up syntheses?

  • Process analytical technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy .
  • Impurity profiling : Compare batches against reference standards (e.g., EP impurities cataloged in ) using LC-MS .

Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions?

While not directly studied, structural analogs (e.g., 5-boronate-indole derivatives) show efficacy in palladium-catalyzed couplings. Key considerations:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites .
  • Ligand selection : SPhos or XPhos ligands improve yields in aryl-aryl bond formation .

Methodological Tables

Table 1 : Common Impurities in this compound

Impurity NameSourceDetection Method
Over-alkylated indole derivativesIncomplete regioselectivityHPLC (C18 column)
Aldehyde oxidation by-productsAir exposure during synthesis1H NMR^1 \text{H NMR}

Table 2 : Solvent Systems for Purification

StepSolvent Ratio (EtOAc:Hexane)Purpose
Initial elution10:90Remove non-polar impurities
Product isolation20:80Target compound elution

Table 3 : Key NMR Signals for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)10.1–10.3Singlet
Indole H-37.6–7.8Doublet
2-Methylpropyl -CH2_2-1.8–2.1Multiplet

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpropyl)-1H-indole-5-carbaldehyde
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1-(2-Methylpropyl)-1H-indole-5-carbaldehyde

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